2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide
Description
This compound is a propanamide derivative characterized by a trifluoromethyl-substituted phenyl group at the amide nitrogen ( N-[3-(trifluoromethyl)phenyl]) and a sulfonyl-linked 3-(trifluoromethyl)phenyl moiety at the C3 position of the propanamide backbone. Its structure combines two electron-withdrawing trifluoromethyl (-CF₃) groups, which enhance metabolic stability and influence receptor-binding interactions due to their strong electronegativity and lipophilicity .
Properties
IUPAC Name |
2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]sulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6NO4S/c1-16(27,15(26)25-13-6-2-4-11(8-13)17(19,20)21)10-30(28,29)14-7-3-5-12(9-14)18(22,23)24/h2-9,27H,10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFBYMDKLNAJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a hydroxyl group, a sulfonamide moiety, and trifluoromethyl groups. Its chemical formula is , and it exhibits significant lipophilicity due to the presence of fluorinated groups.
| Property | Value |
|---|---|
| Molecular Weight | 404.36 g/mol |
| LogP | 4.5 |
| Solubility | Soluble in DMSO |
| Melting Point | 150-152 °C |
Research indicates that this compound may exert its biological effects through multiple pathways, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antitumor Activity : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Effects : Preliminary data indicate potential antimicrobial properties against various bacterial strains.
Case Studies
-
Antitumor Efficacy :
A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased apoptosis rates. -
Inflammation Reduction :
In an animal model of arthritis, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced synovial inflammation compared to control groups. -
Antimicrobial Activity :
In vitro tests against Staphylococcus aureus revealed that the compound exhibited bactericidal activity with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a therapeutic agent for treating bacterial infections.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : High bioavailability was observed in animal models following oral administration.
- Distribution : The compound demonstrated extensive tissue distribution, particularly in liver and kidney tissues.
- Metabolism : Metabolic studies indicated that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion accounted for approximately 60% of the administered dose within 24 hours.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 6 hours |
| Volume of Distribution | 1.5 L/kg |
| Clearance | 0.5 L/h/kg |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of propanamide derivatives featuring sulfonyl or sulfanyl linkages, trifluoromethylphenyl substituents, and hydroxy-methyl groups. Below is a comparative analysis with key analogs:
Key Comparative Insights
Substituent Effects on Activity: The sulfonyl group in bicalutamide and the target compound is critical for androgen receptor antagonism, as seen in its absence in 2-hydroxyflutamide, which exhibits reduced efficacy . Trifluoromethyl (-CF₃) groups enhance metabolic stability by resisting oxidative degradation. Compounds with dual CF₃ groups (e.g., the target compound and Compound 35) may exhibit prolonged half-lives compared to mono-CF₃ analogs .
Synthetic Yields and Modifications :
- Compound 35 (69% yield) and its analogs (68–71% yields) highlight the feasibility of introducing bis-CF₃ or nitro-CF₃ substituents without significant yield penalties .
- The target compound’s synthesis likely involves sulfonation of a thioether precursor, similar to bicalutamide’s oxidation step using reagents like hydrogen peroxide .
Pharmacokinetic Profiles :
- Ether-linked analogs (e.g., S-4) demonstrate superior oral bioavailability compared to sulfonyl derivatives, suggesting that the target compound’s sulfonyl group may limit absorption despite enhancing receptor affinity .
- Hydrolysis and oxidation are primary metabolic pathways for propanamides, with CF₃ groups reducing susceptibility to these processes .
Data Tables
Table 1: Substituent Impact on Molecular Properties
| Substituent | Electron Effect | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | Strongly withdrawing | High (+0.9 per CF₃) | High resistance to oxidation. |
| Sulfonyl (-SO₂-) | Withdrawing | Moderate | Moderate stability; susceptible to reduction. |
| Nitro (-NO₂) | Strongly withdrawing | Low | Low stability; prone to reduction. |
Conflicting Evidence and Limitations
- Bicalutamide’s clinical success contrasts with the lack of data on the target compound’s bioactivity, highlighting a gap in preclinical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
